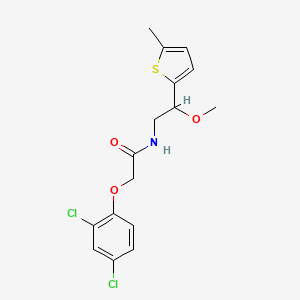
2-(2,4-dichlorophenoxy)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide, also known as DMTA, is a chemical compound that has gained significant attention in the scientific research community. It is a synthetic compound that has been synthesized and studied for its potential applications in various fields of research.
Applications De Recherche Scientifique
Metabolism and Environmental Impact
Research into the metabolism of chloroacetamide herbicides, including derivatives similar to 2-(2,4-dichlorophenoxy)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide, has been conducted to understand their environmental impact and potential carcinogenic properties. For example, studies have identified key metabolic pathways in both human and rat liver microsomes, highlighting the complex metabolic activation that may lead to DNA-reactive products and carcinogenicity in rats (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives offer insights into their potential applications. For instance, the synthesis of thiazole substituted coumarins and their antimicrobial activity (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009) and the structural study of N-(hydroxyalkyl)-4-chlorophenoxyacetamide derivatives for potential pesticide use (Olszewska, Tarasiuk, & Pikus, 2009) demonstrate the chemical versatility and potential for agricultural applications.
Biodegradation and Environmental Remediation
The biodegradation of chloroacetamide herbicides, such as acetochlor, through processes like N-deethoxymethylation by specific bacterial strains, highlights the potential for environmental remediation strategies. This research emphasizes the role of microbial communities in breaking down potentially harmful chemicals in the environment (Wang et al., 2015).
Antimicrobial and Anticancer Properties
Exploratory studies on the antimicrobial and anticancer properties of certain derivatives have been conducted. For example, the synthesis and evaluation of novel imines and thiazolidinones for antimicrobial activities (Fuloria, Singh, Yar, & Ali, 2009) and investigations into oxadiazole derivatives with α-glucosidase inhibitory potential for medical applications (Iftikhar et al., 2019) suggest the diverse pharmacological applications of these compounds.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO3S/c1-10-3-6-15(23-10)14(21-2)8-19-16(20)9-22-13-5-4-11(17)7-12(13)18/h3-7,14H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJOZTYQAPPNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2896084.png)


![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide](/img/structure/B2896089.png)

![5-Ethyl-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2896092.png)





